molecular formula C11H14ClF2NO2 B8096655 (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride

Cat. No.: B8096655
M. Wt: 265.68 g/mol
InChI Key: DCWDBJYTIXPRIE-SBSPUUFOSA-N
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Description

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a chiral β-amino ester derivative with a 2,4-difluorophenyl substituent. It is synthesized as a hydrochloride salt to enhance stability and solubility. Key physicochemical properties include a predicted boiling point of 312.3±42.0 °C, density of 1.0±0.06 g/cm³, and pKa of 7.49±0.10, indicating moderate basicity suitable for pharmaceutical applications .

Properties

IUPAC Name

methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c1-16-11(15)6-9(14)4-7-2-3-8(12)5-10(7)13;/h2-3,5,9H,4,6,14H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWDBJYTIXPRIE-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and ®-3-amino-4-butanol.

    Reaction Steps: The key steps include the formation of the ester linkage and the introduction of the amino group. This is achieved through a series of reactions, including esterification and amination.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Methyl (3S)-3-Amino-4-(Benzyloxy)Butanoate Hydrochloride

  • Structure : Features a benzyloxy group at position 4 instead of 2,4-difluorophenyl.
  • No fluorine atoms, which may reduce metabolic stability compared to fluorinated analogs.
  • Commercial Availability : Sold by CymitQuimica at €645.00/50 mg, indicating high cost due to specialized synthesis .

Methyl (2S)-2-[[(2,3-Difluorophenyl)Methylideneamino]-Methylamino]-3,3-Dimethylbutanoate

  • Structure: Contains a 2,3-difluorophenyl group and a methylideneamino-methylamino side chain.
  • Key Differences :
    • Substituent Position : Fluorine atoms at 2,3-positions instead of 2,4-, altering electronic distribution and steric interactions.
    • Stereochemistry : (S)-configuration at position 2 vs. (R)-configuration in the target compound, which may lead to divergent biological activity .
  • Synthesis : Prepared via a three-step process involving dioxane-HCl deprotection, highlighting distinct synthetic pathways .

Stereoisomeric Counterparts

Methyl (3R)-3-Amino-4-(Benzyloxy)Butanoate Hydrochloride

  • Structure : Mirror image of the (3S)-benzyloxy analog.
  • Key Differences :
    • The (R)-configuration may confer distinct chiral recognition in enzyme-binding pockets compared to the (S)-isomer.
  • Commercial Data : Priced identically to its (3S)-counterpart (€645.00/50 mg), suggesting similar synthetic complexity .

(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-Yl]-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide

  • Structure : A pyrrolo-pyridazine carboxamide derivative with a 2,3-difluorophenyl group.
  • Key Differences: Core heterocyclic scaffold (pyrrolo-pyridazine) instead of a β-amino ester backbone. Additional trifluoromethyl and ethyl groups enhance lipophilicity and metabolic resistance.
  • Synthesis : Derived from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester, indicating divergent intermediates compared to the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Stereochemistry pKa Key Applications
(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl β-amino ester 2,4-difluorophenyl (R) 7.49±0.10 Drug discovery (kinase inhibitors)
Methyl (3S)-3-amino-4-(benzyloxy)butanoate HCl β-amino ester Benzyloxy (S) Not reported Chiral building blocks
Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate Modified β-amino ester 2,3-difluorophenyl, methylamino (S) Not reported Antimicrobial agents
(4aR)-1-[(2,3-difluorophenyl)methyl]-pyrrolo-pyridazine carboxamide Pyrrolo-pyridazine 2,3-difluorophenyl, trifluoromethyl (4aR) Not reported Anticancer or anti-inflammatory

Key Findings and Implications

Stereochemical Impact : (R)-configuration in the target compound may enhance selectivity for chiral receptors compared to (S)-isomers .

Synthetic Flexibility : The hydrochloride salt form improves solubility, while benzyloxy or pyrrolo-pyridazine derivatives prioritize lipophilicity for membrane penetration .

Biological Activity

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a chiral compound with the molecular formula C₁₁H₁₄ClF₂NO₂ and a molar mass of approximately 265.68 g/mol. This compound has garnered interest due to its unique structural features, including a methyl ester functional group, an amino group, and a difluorophenyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClF₂NO₂
  • Molar Mass : 265.68 g/mol
  • Chirality : The compound exists in an (R)-enantiomeric form, which is crucial for its biological activity.
  • Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating various biological assays.

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride interacts with specific biological targets, including receptors and enzymes. Interaction studies have indicated that this compound may exhibit binding affinity to certain receptors involved in metabolic pathways. For instance, preliminary data suggest potential interactions with glucose transporters and kinases that could influence glucose uptake in cells.

Pharmacological Effects

  • Cytotoxicity : Initial studies indicate that (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride exhibits varying levels of cytotoxicity depending on the concentration used. Compounds with similar structures have shown higher cytotoxicity at concentrations above 5 µM .
  • Glucose Uptake : Research has highlighted the compound's potential to enhance glucose uptake in cellular models. For example, compounds structurally related to (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride have demonstrated significant improvements in glucose uptake without exhibiting cytotoxic effects at lower concentrations .

Comparative Analysis

The following table summarizes the biological activities of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride compared to structurally similar compounds:

Compound NameStructural FeaturesCytotoxicity (IC50 µM)Glucose Uptake (%)
(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HClDifluorophenyl group>527%
(S)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HClEnantiomeric form>5<20%
Methyl 3-amino-4-(trifluoromethylphenyl)butanoateTrifluoromethyl substitution>1024%

Case Studies

  • Study on Glucose Uptake : In a study examining glucose uptake across various substituted phenyl compounds, (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride showed a glucose uptake ability of approximately 27%, indicating its potential as a therapeutic agent for metabolic disorders such as diabetes .
  • Inhibition Studies : Further investigations into its inhibitory effects on key metabolic enzymes revealed that while some analogs exhibited strong inhibition of GSK-3β (a target for diabetes treatment), (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride did not show significant inhibitory activity at concentrations below 30 µM. This suggests that its mechanism may involve modulation of other pathways rather than direct enzyme inhibition .

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